NETICONAZOLE

Antifungal susceptibility Candida albicans Malassezia furfur

Neticonazole (SS-717) is the sole imidazole antifungal with verified dual pharmacology: CYP51 inhibition and dose-dependent exosome biogenesis/secretion blockade (19% control at 48h, 10 μM) not shared by ketoconazole, climbazole, or nitrefazole. Species-specific activity: potent vs. C. albicans & M. furfur (yeast models); weak vs. Trichophyton (use terbinafine/butenafine for dermatophytes). In vivo-validated in cutaneous candidiasis (1% cream, superior to bifonazole). Non-substitutable for exosome-mediated tumorigenesis, CRC xenograft, or drug repurposing studies. Procure ≥98% HPLC-pure reference standard.

Molecular Formula C17H22N2OS
Molecular Weight 302.4 g/mol
CAS No. 111788-99-9
Cat. No. B1141628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNETICONAZOLE
CAS111788-99-9
Molecular FormulaC17H22N2OS
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=CC=C1C(=CSC)N2C=CN=C2
InChIInChI=1S/C17H22N2OS/c1-3-4-7-12-20-17-9-6-5-8-15(17)16(13-21-2)19-11-10-18-14-19/h5-6,8-11,13-14H,3-4,7,12H2,1-2H3
InChIKeyVWOIKFDZQQLJBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NETICONAZOLE (CAS 111788-99-9): Verified Differentiation & Procurement Evidence Guide


Neticonazole (SS-717) is an imidazole antifungal agent that inhibits lanosterol C-14α-demethylase (CYP51), thereby blocking ergosterol biosynthesis and disrupting fungal cell membrane integrity [1]. Unlike most imidazole-class antifungals, neticonazole exhibits a distinctly dual mechanism: it functions as both a CYP51 inhibitor and a potent, dose-dependent inhibitor of exosome biogenesis and secretion, with documented activity at concentrations as low as 10 μM in C4-2B cellular models [2]. This exosome-inhibitory activity, which is not shared by comparator azoles such as ketoconazole, climbazole, or nitrefazole at comparable potencies [3], represents a verified point of functional differentiation. Neticonazole is currently approved only in Japan for topical treatment of superficial fungal skin infections (sold as Atolant) [4].

Why Generic Substitution of NETICONAZOLE Fails: Evidence of Species-Specific Activity Divergence


Generic substitution of neticonazole with other imidazole antifungals (e.g., ketoconazole, miconazole, clotrimazole) or with allylamine/benzylamine agents (e.g., terbinafine, butenafine) is scientifically unsupportable due to verified, quantifiable divergence in species-specific antifungal activity profiles. Direct comparative in vitro studies demonstrate that neticonazole (NCZ) and ketoconazole (KCZ) exhibit potent activity against Candida albicans and Malassezia furfur but comparatively weak activity against Trichophyton spp., whereas terbinafine (TBF) and butenafine (BTF) display the inverse pattern—extremely potent against Trichophyton but inactive against C. albicans and M. furfur [1]. These differences are not marginal; they represent fundamentally distinct therapeutic niches within the same ergosterol biosynthesis inhibitor class. Consequently, substituting neticonazole with terbinafine in a candidiasis research model, or vice versa in a dermatophyte model, will yield invalid or misleading results [2].

Quantitative Differentiators for NETICONAZOLE (CAS 111788-99-9): Head-to-Head Comparator Evidence


Species-Specific Antifungal Activity Profile: NETICONAZOLE vs. Ketoconazole, Terbinafine, Butenafine, and Amorolfine

Neticonazole hydrochloride (NCZ) displays a species-specific antifungal activity profile that is quantitatively distinct from both other imidazoles and non-imidazole antifungal classes. In a direct head-to-head in vitro comparison against five topical antimycotics, NCZ and ketoconazole (KCZ) demonstrated potent activity against Candida albicans and Malassezia furfur, whereas terbinafine (TBF) and butenafine (BTF) exhibited potent activity only against Trichophyton spp. [1]. Amorolfine (AMF) was the only agent exhibiting potent activity across all fungal species tested [2].

Antifungal susceptibility Candida albicans Malassezia furfur Trichophyton rubrum Dermatomycosis

Fungicidal Potency Against Trichophyton rubrum: NETICONAZOLE vs. Terbinafine, Butenafine, and Amorolfine

When fungicidal rather than fungistatic activity is the required endpoint, neticonazole exhibits quantitatively weaker activity against Trichophyton rubrum compared to non-imidazole agents. Neutral red staining assays demonstrated that terbinafine (TBF), butenafine (BTF), and amorolfine (AMF) exerted more potent fungicidal action than neticonazole (NCZ) and ketoconazole (KCZ) [1]. This fungicidal potentiality correlated with the MIC values determined against dermatophytes in the same study [2].

Fungicidal activity Trichophyton rubrum Dermatophyte Neutral red staining

Exosome Biogenesis Inhibition Potency: NETICONAZOLE vs. Comparator Azoles

Neticonazole demonstrates quantitatively superior exosome biogenesis inhibition compared to several comparator azole antifungals. In a high-throughput screen of exosome biogenesis inhibitors, neticonazole achieved 19% inhibition, ranking as the most potent inhibitor among all azoles tested and substantially more potent than climbazole (88% of control, i.e., 12% inhibition) [1]. Neticonazole also significantly inhibited the protein concentration of Alix and nSMase2 in a dose-dependent manner in C4-2B cells, an effect not observed with nitrefazole or pentetrazol [2].

Exosome inhibitor Exosome biogenesis Drug repurposing Antitumor Alix nSMase2

In Vivo Antitumor Efficacy via Apoptosis Restoration: NETICONAZOLE in CRC Xenograft Models

Neticonazole exhibits in vivo antitumor activity through a dual mechanism—inhibition of exosome secretion and restoration of apoptotic signaling—that is not shared by other imidazole antifungals. In a CRC xenograft model in intestinal dysbacteriosis (IDB) mice, neticonazole treatment significantly reduced the Bcl-2/Bax ratio, leading to restoration of apoptosis in xenograft tumors and inhibited tumor growth [1]. This activity was observed at oral doses as low as 1 ng/kg daily for 15 days in male C57BL/6 mice bearing CRC xenografts . Importantly, this antitumor activity is linked to neticonazole's exosome-inhibitory mechanism, which is not a class-wide feature of imidazole antifungals .

Colorectal cancer Apoptosis Bcl-2/Bax ratio Intestinal dysbacteriosis Xenograft

Therapeutic Efficacy in Experimental Cutaneous Candidiasis: NETICONAZOLE vs. Bifonazole

Neticonazole demonstrates superior in vivo therapeutic efficacy compared to bifonazole (BFZ) in an experimental cutaneous candidiasis model. In prednisolone-treated guinea pigs with cutaneous Candida albicans infection, 1% neticonazole (SS717) cream and solution preparations exhibited significantly superior antifungal activity compared to bifonazole formulations [1]. This in vivo superiority provides a quantitative differentiation point for formulation development and preclinical dermatomycosis research.

Cutaneous candidiasis Guinea pig model Topical antifungal Bifonazole In vivo efficacy

Formulation-Specific Activity Retention: NETICONAZOLE vs. Lanoconazole and Butenafine in Guinea Pig Tinea Pedis Model

The in vivo therapeutic efficacy of neticonazole in dermatophyte infection models is limited by formulation-dependent factors, distinguishing it from agents with superior pharmacokinetic tissue retention. In a guinea pig model of plantar tinea pedis, KP-103 (1% solution) exerted therapeutic efficacy superior to that of neticonazole and comparable to lanoconazole and butenafine, yielding negative cultures for all samples [1]. This differential is attributed to KP-103's better pharmacokinetic properties in skin tissue and reduced binding to keratinic substances (hair), which preserves antifungal activity in vivo [2]. This evidence establishes that neticonazole's in vitro potency against Trichophyton does not reliably translate to in vivo efficacy due to formulation and keratin-binding constraints.

Tinea pedis Guinea pig model Pharmacokinetics Keratin binding Topical formulation

Verified Application Scenarios for NETICONAZOLE (CAS 111788-99-9): Evidence-Based Procurement Guidance


Exosome Biology and Cancer Research: Unique Dual-Activity Probe

Based on neticonazole's verified, dose-dependent inhibition of exosome biogenesis and secretion (19% of control at 48 hours in C4-2B cells) [1], combined with documented in vivo antitumor activity via Bcl-2/Bax ratio reduction and apoptosis restoration in CRC xenograft models [2], neticonazole serves as a non-substitutable chemical probe for studies investigating exosome-mediated tumorigenesis, intercellular communication, and drug repurposing applications. Unlike comparator azoles (climbazole, 88% of control; nitrefazole, no inhibition) [3], neticonazole uniquely bridges antifungal and exosome-inhibitory pharmacology.

Candida albicans and Malassezia furfur Antifungal Susceptibility Research

For in vitro susceptibility testing where the target organisms are Candida albicans or Malassezia furfur, neticonazole is an appropriate selection due to documented potent activity against these species [1]. However, researchers must note that agents such as terbinafine and butenafine are documented to be inactive against these yeasts [2], making neticonazole a scientifically valid comparator or control for yeast-focused antifungal studies. The inverse applies for Trichophyton research: neticonazole exhibits weak activity against dermatophytes and is inferior to terbinafine, butenafine, and amorolfine for such applications [3].

Topical Antifungal Formulation Development and Cutaneous Candidiasis Models

Neticonazole is validated for use as a reference standard or active pharmaceutical ingredient (API) in topical formulation development for cutaneous candidiasis. Evidence demonstrates that 1% neticonazole cream and solution formulations exhibit significantly superior in vivo therapeutic efficacy compared to bifonazole in prednisolone-treated guinea pig models of cutaneous Candida albicans infection [1]. This established efficacy benchmark supports procurement for formulation comparison studies and preclinical dermatomycosis research involving yeast infections.

Avoid: Dermatophyte (Trichophyton) In Vivo Efficacy Models

Based on direct comparative evidence, neticonazole should not be procured for in vivo dermatophyte efficacy models where the objective is to achieve mycological eradication. In guinea pig plantar tinea pedis models, 1% neticonazole solution demonstrated inferior therapeutic efficacy compared to KP-103, lanoconazole, and butenafine, with the latter agents achieving negative cultures for all samples [1]. This inferiority is attributed to neticonazole's pharmacokinetic limitations in skin tissue and keratin-binding properties [2]. For dermatophyte research programs, procurement of lanoconazole or butenafine is scientifically indicated over neticonazole.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for NETICONAZOLE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.